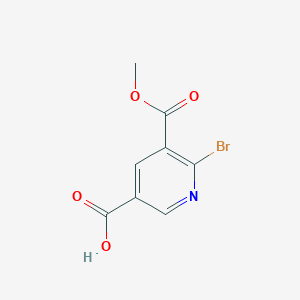
6-Bromo-5-(methoxycarbonyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-(methoxycarbonyl)nicotinic acid is a brominated derivative of nicotinic acid, also known as niacin. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxycarbonyl group at the 5th position on the nicotinic acid ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(methoxycarbonyl)nicotinic acid typically involves the bromination of 5-(methoxycarbonyl)nicotinic acid. One common method is to use bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-(methoxycarbonyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 6-amino-5-(methoxycarbonyl)nicotinic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted nicotinic acid derivatives.
Reduction: 6-Amino-5-(methoxycarbonyl)nicotinic acid.
Oxidation: 6-Bromo-5-carboxynicotinic acid.
Applications De Recherche Scientifique
6-Bromo-5-(methoxycarbonyl)nicotinic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is employed in studies investigating the biological activity of brominated nicotinic acid derivatives.
Chemical Synthesis: It is a valuable building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-(methoxycarbonyl)nicotinic acid is primarily related to its ability to interact with nicotinic acid receptors. The bromine atom and methoxycarbonyl group can influence the compound’s binding affinity and selectivity towards these receptors. Additionally, the compound may participate in redox reactions and other biochemical pathways, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromonicotinic Acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
5-(Methoxycarbonyl)nicotinic Acid: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
6-Amino-5-(methoxycarbonyl)nicotinic Acid: Contains an amino group instead of a bromine atom, altering its chemical properties and reactivity.
Uniqueness
6-Bromo-5-(methoxycarbonyl)nicotinic acid is unique due to the presence of both a bromine atom and a methoxycarbonyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C8H6BrNO4 |
|---|---|
Poids moléculaire |
260.04 g/mol |
Nom IUPAC |
6-bromo-5-methoxycarbonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(13)5-2-4(7(11)12)3-10-6(5)9/h2-3H,1H3,(H,11,12) |
Clé InChI |
HNZSPKLOAWRBAE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=CC(=C1)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)


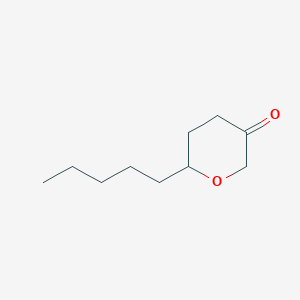
![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
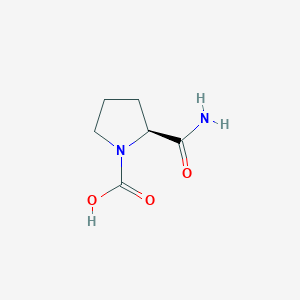
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)

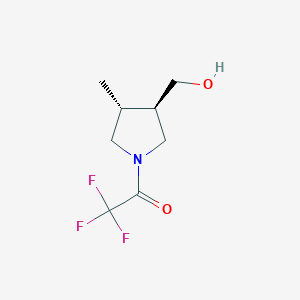
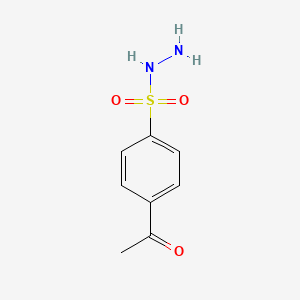
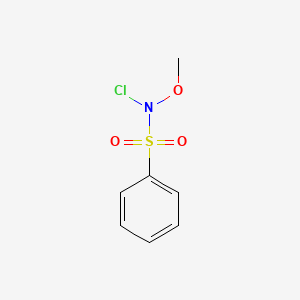
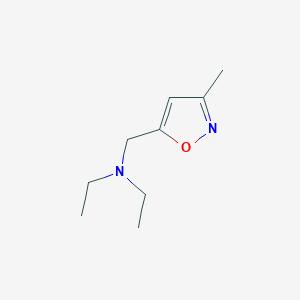
![1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868026.png)
